molecular formula C16H19N3O2S B5669128 1-benzyl-4-[(5-nitro-2-thienyl)methyl]piperazine

1-benzyl-4-[(5-nitro-2-thienyl)methyl]piperazine

Cat. No. B5669128
M. Wt: 317.4 g/mol
InChI Key: GVRDXGPVYIZUBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Piperazine compounds are synthesized through various methods, including amination reactions, nucleophilic substitutions, and cyclization processes. For example, the synthesis of similar piperazine derivatives involves amination of nitroaniline precursors using CuI, ethylene glycol, and potassium phosphate as catalysts, ligands, and bases, respectively, which could be analogous to methods applicable to "1-benzyl-4-[(5-nitro-2-thienyl)methyl]piperazine" (Liu Ya-hu, 2010).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized by spectroscopic methods such as ESI-MS, 1H NMR, and elementary analysis, revealing their complex conformation and substituent effects on the piperazine core. X-ray crystallography studies of related compounds show diverse conformations, such as chair or boat conformations, influenced by substituent groups and intramolecular interactions (Vanessa Renee Little et al., 2008).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including nucleophilic substitutions, forming key intermediates for further synthesis. These reactions are crucial for modifying the molecular structure to enhance biological activity or to introduce new functional groups for further chemical modifications. The reactivity is often determined by the nature of substituents on the piperazine ring and the electronic effects they impart (K. Vinaya et al., 2008).

properties

IUPAC Name

1-benzyl-4-[(5-nitrothiophen-2-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-19(21)16-7-6-15(22-16)13-18-10-8-17(9-11-18)12-14-4-2-1-3-5-14/h1-7H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRDXGPVYIZUBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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